molecular formula C13H17NO3 B136354 3-(cyclopentyloxy)-4-methoxybenzamide CAS No. 158429-58-4

3-(cyclopentyloxy)-4-methoxybenzamide

Cat. No. B136354
Key on ui cas rn: 158429-58-4
M. Wt: 235.28 g/mol
InChI Key: UOYVPADOZOGKLB-UHFFFAOYSA-N
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Patent
US05840724

Procedure details

Vigorously stirred aqueous ammonia solution (70 mL; 32% w/w) is treated dropwise with warm molten 3-cyclopentyloxy-4-methoxybenzoyl chloride (25.7 g) during a period of 20 minutes, keeping the temperature below 20° C. Stirring is continued at 20° C. for 2 hours, and then the suspension is filtered. The resulting solid is washed with water until free of ammonia, and is then dried under vacuum at 40°-45° C., to give 3-cyclopentyloxy-4-methoxy-benzamide (21.78 g), in the form of a buff solid.
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=2[O:16][CH3:17])[C:10](Cl)=[O:11])[CH2:5][CH2:4][CH2:3][CH2:2]1.[NH3:18]>>[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=2[O:16][CH3:17])[C:10]([NH2:18])=[O:11])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
25.7 g
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(C(=O)Cl)C=CC1OC
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 20° C
FILTRATION
Type
FILTRATION
Details
the suspension is filtered
WASH
Type
WASH
Details
The resulting solid is washed with water until free of ammonia
CUSTOM
Type
CUSTOM
Details
is then dried under vacuum at 40°-45° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCC1)OC=1C=C(C(=O)N)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 21.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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